Benzquinamide-d3 Hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

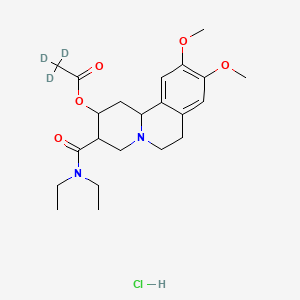

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

[3-(diethylcarbamoyl)-9,10-dimethoxy-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-yl] 2,2,2-trideuterioacetate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H32N2O5.ClH/c1-6-23(7-2)22(26)17-13-24-9-8-15-10-20(27-4)21(28-5)11-16(15)18(24)12-19(17)29-14(3)25;/h10-11,17-19H,6-9,12-13H2,1-5H3;1H/i3D3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZLNXGBVFTWMPS-FJCVKDQNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)C1CN2CCC3=CC(=C(C=C3C2CC1OC(=O)C)OC)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(=O)OC1CC2C3=CC(=C(C=C3CCN2CC1C(=O)N(CC)CC)OC)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H33ClN2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Precision Isotopic Incorporation for Benzquinamide D3 Hydrochloride

The synthesis of isotopically labeled compounds like Benzquinamide-d3 Hydrochloride is a nuanced process that aims to introduce deuterium (B1214612) atoms at specific, stable positions within the molecule. While the exact, proprietary synthetic routes employed by commercial suppliers are not publicly detailed, the synthesis can be understood through established principles of organic and isotopic chemistry. symeres.com The process generally involves modifying the synthesis of the parent compound, Benzquinamide (B1662705), to incorporate deuterium-labeled reagents at a key step.

The structure of Benzquinamide features several potential sites for deuteration, including the two methoxy (B1213986) groups on the benzo[a]quinolizine core and the N,N-diethylcarbamoyl side chain. The designation "-d3" typically implies the replacement of three hydrogen atoms with three deuterium atoms, often on a methyl group (e.g., converting a -CH₃ to a -CD₃). A common strategy for synthesizing deuterated compounds is to use a labeled precursor or a deuterated reagent in the final stages of the synthetic pathway. symeres.com For instance, if targeting a methoxy group, a deuterated methylating agent would be used. If targeting the N-ethyl group, a deuterated ethylating agent could be employed.

A plausible synthetic approach involves the reductive amination of a suitable keto-precursor with a deuterated amine or the use of a deuterated reducing agent. google.comscielo.org.mx The choice of reagent is critical for ensuring the label is introduced at the desired position with high efficiency and is stable against back-exchange under physiological conditions. mdpi.com

Table 1: Potential Deuterated Reagents and Their Role in Synthesis

| Reagent Type | Example | Potential Application in Benzquinamide-d3 Synthesis |

|---|---|---|

| Deuterated Alkylating Agents | Iodomethane-d3 (CD₃I) | Introduction of a deuterated methoxy group (-OCD₃) on the aromatic ring. |

| Deuterated Reducing Agents | Sodium borodeuteride (NaBD₄) | Reduction of an iminium intermediate to introduce deuterium on an adjacent carbon. |

The incorporation of deuterium often exploits the kinetic isotope effect, where the C-D bond is stronger and breaks more slowly than a C-H bond. scielo.org.mx This principle can be leveraged to control reaction pathways and enhance the stability of the final product.

Purification and Isolation Protocols for Benzquinamide D3 Hydrochloride

Following synthesis, the crude product is a mixture containing the desired Benzquinamide-d3 Hydrochloride, unreacted starting materials, non-deuterated Benzquinamide (B1662705), partially deuterated isomers, and other reaction byproducts. A multi-step purification process is therefore essential to isolate the target compound with high chemical and isotopic purity. acs.org

Chromatographic techniques are central to the purification of isotopically labeled standards. google.com High-Performance Liquid Chromatography (HPLC), particularly in a reversed-phase mode, is highly effective. This method separates compounds based on their polarity. Although the polarity difference between a deuterated compound and its non-deuterated analog is minimal, HPLC can efficiently remove other impurities. Preparative HPLC allows for the collection of the pure fraction of Benzquinamide-d3.

Solid-Phase Extraction (SPE) may also be employed as a preliminary or complementary purification step to remove major classes of impurities or to concentrate the product from a dilute solution. acs.org

The final step in the isolation process is typically the conversion of the purified free base into its hydrochloride salt. This is often achieved by treating a solution of the purified Benzquinamide-d3 with hydrochloric acid, followed by precipitation or crystallization. Crystallization not only isolates the stable salt form but also serves as a final purification step, often yielding a product of very high purity. The resulting crystalline solid can then be dried under vacuum to remove residual solvents.

Table 2: Summary of Purification and Isolation Techniques

| Technique | Purpose | Key Parameters |

|---|---|---|

| High-Performance Liquid Chromatography (HPLC) | Separation from unlabeled/partially labeled species and reaction byproducts. | Stationary phase (e.g., C18), mobile phase gradient (e.g., acetonitrile (B52724)/water), UV detection. |

| Solid-Phase Extraction (SPE) | Sample cleanup and concentration. | Sorbent type, wash solvents, elution solvent. |

| Crystallization | Isolation of the final product as a stable salt and final purification. | Solvent system, temperature, concentration. |

| Vacuum Drying | Removal of residual solvents from the final solid product. | Temperature, pressure. |

Assessment of Isotopic Purity and Chemical Identity of Benzquinamide D3 Hydrochloride

Mass Spectrometry (MS) Applications in Characterization

Mass spectrometry is a cornerstone analytical technique for the characterization of isotopically labeled compounds. It provides vital information on molecular weight, elemental composition, structural features, and isotopic purity. For this compound, MS is indispensable for confirming the successful incorporation of deuterium atoms and for ensuring its suitability for use in sensitive analytical methods. The use of deuterated standards, such as Cyclobenzaprine-d3 or MBDB-d3, is a common practice in quantitative mass spectrometry to ensure accuracy and precision. chemspider.comchemicalbook.com

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) is employed to determine the elemental composition of a molecule by measuring its mass-to-charge ratio (m/z) with exceptional accuracy, typically to within a few parts per million (ppm). This precision allows for the unambiguous determination of a compound's molecular formula.

For Benzquinamide-d3, HRMS is used to verify the incorporation of the three deuterium atoms by confirming the expected increase in mass compared to the unlabeled analogue. The analysis of the protonated molecule, [M+H]⁺, would yield a highly accurate mass that can be compared against the theoretical value, confirming the elemental formula C₂₂H₃₀D₃N₂O₅. This verification is a critical quality control step. nih.gov

Table 1: Theoretical Mass Comparison by HRMS

| Compound | Molecular Formula | Monoisotopic Mass (Da) | [M+H]⁺ Accurate Mass (Da) |

|---|---|---|---|

| Benzquinamide | C₂₂H₃₂N₂O₅ | 404.2311 | 405.2384 |

| Benzquinamide-d3 | C₂₂H₂₉D₃N₂O₅ | 407.2499 | 408.2572 |

Tandem Mass Spectrometry (MS/MS) Fragmentation Pattern Analysis

Tandem Mass Spectrometry (MS/MS) provides detailed structural information by fragmenting a selected precursor ion and analyzing the resulting product ions. This technique is crucial for confirming the identity of a compound and, in the case of isotopically labeled molecules, for pinpointing the location of the label. targetmol.comrsc.org

In the MS/MS analysis of Benzquinamide-d3, the precursor ion (m/z 408.26) would be isolated and subjected to collision-induced dissociation. The resulting fragmentation pattern would be compared to that of unlabeled Benzquinamide. A mass shift of 3 Da in fragments containing the deuterium-labeled portion of the molecule would confirm the position of the label. For instance, if the acetate (B1210297) methyl group is labeled, the loss of the acetyl group would result in a neutral loss of 62.02 Da instead of 59.01 Da for the unlabeled compound. This specific mass shift provides definitive evidence of the label's location. ngram.com

Table 2: Hypothetical MS/MS Fragmentation Data

| Proposed Fragment | Benzquinamide [M+H]⁺ (m/z 405.24) | Benzquinamide-d3 [M+H]⁺ (m/z 408.26) | Mass Shift (Da) |

|---|---|---|---|

| Loss of Acetate Group | 346.22 | 346.22 | 0 |

| Loss of Diethylamine | 332.19 | 335.21 | +3 |

| Quinolizine Core Fragment | 218.10 | 218.10 | 0 |

Isotope Ratio Mass Spectrometry (IRMS) for Isotopic Enrichment Quantification

Isotope Ratio Mass Spectrometry (IRMS) is a specialized technique that measures the relative abundance of isotopes in a sample with very high precision. While HRMS confirms the mass of the labeled molecule, IRMS is used to determine the isotopic enrichment or purity—that is, the percentage of molecules in the sample that are indeed deuterated.

For this compound to be effective as an internal standard, its isotopic enrichment must be high (typically >98%) and accurately known. IRMS analysis involves combusting the sample to convert it into simple gases (e.g., H₂ and HD). The instrument then precisely measures the ratio of these gases, allowing for the calculation of the deuterium content. This quantification ensures the reliability of results in pharmacokinetic or metabolic studies where the standard is used.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the complete structural elucidation of organic molecules. It provides detailed information about the chemical environment of individual atoms, making it essential for confirming the exact location of isotopic labels.

¹H NMR Spectroscopy for Proton Signal Analysis

Proton (¹H) NMR spectroscopy detects the presence and environment of hydrogen atoms in a molecule. In the analysis of Benzquinamide-d3, ¹H NMR provides direct evidence for the site of deuteration. Since deuterium is not observed in ¹H NMR, the replacement of a proton with a deuteron (B1233211) results in the disappearance of the corresponding signal from the spectrum.

For example, if the three deuterium atoms are located on the acetate methyl group (-O-CO-CH₃), the sharp singlet corresponding to these three protons in the spectrum of unlabeled Benzquinamide would be absent in the ¹H NMR spectrum of Benzquinamide-d3. This absence provides unambiguous confirmation of the label's position.

Table 3: Comparative ¹H NMR Signal Analysis (Hypothetical)

| Proton Group (Hypothetical Assignment) | Benzquinamide Chemical Shift (δ, ppm) | Benzquinamide-d3 Chemical Shift (δ, ppm) | Comment |

|---|---|---|---|

| -O-CO-CH₃ | 2.15 (s, 3H) | Signal Absent | Confirms deuteration at the acetate methyl group. |

| -N(CH₂CH₃)₂ | 1.10 (t, 6H) | 1.10 (t, 6H) | Signal unchanged, indicating no deuteration here. |

| -OCH₃ | 3.90 (s, 6H) | 3.90 (s, 6H) | Signal unchanged. |

¹³C NMR Spectroscopy for Carbon Backbone Characterization

Carbon-13 (¹³C) NMR spectroscopy provides a map of the carbon skeleton of a molecule. When a carbon atom is bonded to deuterium instead of hydrogen, its signal in the ¹³C NMR spectrum is affected in two distinct ways: a small shift in its resonance frequency (isotopic shift) and splitting of the signal into a multiplet due to C-D coupling.

For a -CD₃ group, the carbon signal, which would be a quartet in a proton-coupled ¹³C spectrum of the -CH₃ group, appears as a characteristic 1:1:1 triplet in the proton-decoupled ¹³C spectrum due to coupling with the three deuterium nuclei (spin I=1). Observing this specific multiplet and the isotopic shift confirms both the location and the nature of the isotopic labeling.

Table 4: Comparative ¹³C NMR Signal Analysis (Hypothetical)

| Carbon Group (Hypothetical Assignment) | Benzquinamide Chemical Shift (δ, ppm) | Benzquinamide-d3 Chemical Shift (δ, ppm) | Signal Multiplicity (for -CD₃) |

|---|---|---|---|

| -O-CO-CH₃ | 170.5 | 170.5 | Singlet |

| -O-CO-CH₃ | 21.0 | ~20.5 (Isotopic Shift) | Triplet |

| -CH₂-N | 47.5 | 47.5 | Singlet |

²H NMR Spectroscopy for Deuterium Position Confirmation

Deuterium nuclear magnetic resonance (²H NMR) spectroscopy is a definitive technique for confirming the position of deuterium atoms within a molecule. numberanalytics.comwikipedia.org Unlike proton (¹H) NMR, ²H NMR specifically detects the signals from deuterium nuclei. numberanalytics.com The chemical shift in a ²H NMR spectrum, similar to ¹H NMR, is indicative of the electronic environment of the deuterium atom, thereby confirming its location. wikipedia.orgmagritek.com

For this compound, the deuterium atoms are located on the N,N-diethyl group. The ²H NMR spectrum is expected to show a characteristic signal corresponding to the deuterium atoms on the ethyl groups, distinct from any residual protio signals. The absence of significant peaks in other regions of the spectrum confirms the specific isotopic labeling. The natural abundance of ²H is very low (0.016%), so a strong signal in the ²H NMR spectrum is a clear indicator of successful deuteration. wikipedia.org

Key Parameters for ²H NMR Analysis:

| Parameter | Typical Value/Condition | Purpose |

| Solvent | Deuterated solvent (e.g., DMSO-d6, Chloroform-d) | To dissolve the sample without introducing interfering proton signals. studymind.co.uksavemyexams.com |

| Frequency | High-field NMR instrument | To improve sensitivity and resolution. numberanalytics.com |

| Pulse Sequence | Optimized pulse sequences | To enhance the signal from the less sensitive deuterium nucleus. numberanalytics.com |

| Decoupling | Proton decoupling | To simplify the spectrum by removing couplings to adjacent protons. magritek.com |

Chromatographic Techniques for Purity and Quantitative Analysis

Chromatographic methods are indispensable for assessing the purity of this compound and for its quantification. scirp.orgacs.org These techniques separate the compound of interest from any impurities or related substances.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a cornerstone of pharmaceutical analysis, used to separate, identify, and quantify compounds. wikipedia.org For this compound, a robust HPLC method is essential to determine its chemical purity.

Method development in HPLC involves the systematic optimization of various parameters to achieve the desired separation. mdpi.com The selection of the stationary phase (column), mobile phase composition, flow rate, and detector wavelength are critical. wdh.ac.idnih.gov A typical approach for a compound like Benzquinamide would involve reversed-phase chromatography, where a nonpolar stationary phase is used with a polar mobile phase. wikipedia.org

A well-developed HPLC method can effectively separate this compound from its non-deuterated counterpart and any synthesis-related impurities. The use of a deuterated internal standard can further enhance the accuracy and reliability of quantitative analysis. nih.gov

Illustrative HPLC Method Parameters:

| Parameter | Typical Condition | Rationale |

| Column | C18 or Phenyl column (e.g., Zorbax XDB Phenyl) | Provides good retention and selectivity for many pharmaceutical compounds. ajpaonline.com |

| Mobile Phase | Acetonitrile (B52724) and a buffer (e.g., ammonium (B1175870) formate) | The organic modifier and aqueous buffer are adjusted to optimize retention and peak shape. ajpaonline.com |

| Flow Rate | 1.0 - 1.5 mL/min | Controls the speed of the separation. ajpaonline.com |

| Detection | UV detector at a specific wavelength | To monitor the elution of the compound based on its UV absorbance. nih.gov |

| Injection Volume | 5 - 20 µL | The amount of sample introduced onto the column. ajpaonline.com |

Gas Chromatography (GC) for Volatile Species (if applicable)

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. In the context of this compound, GC is primarily used to detect and quantify residual solvents that may be present from the synthesis and purification processes. scirp.orgijpsonline.com Regulatory guidelines often mandate the control of these volatile impurities. scirp.org

Headspace GC (HS-GC) is a common technique for this purpose, where the volatile compounds in the space above the sample are injected into the GC system. ijpsonline.com This avoids the need to dissolve the sample in a solvent that might interfere with the analysis. The choice of stationary phase is crucial for achieving good separation of potential volatile impurities. uta.edunih.gov

Typical GC Parameters for Residual Solvent Analysis:

| Parameter | Typical Condition | Purpose |

| Column | Capillary column with a suitable stationary phase (e.g., polar or nonpolar) | To separate various volatile organic compounds. nih.gov |

| Carrier Gas | Inert gas (e.g., Helium, Nitrogen) | To carry the sample through the column. |

| Temperature Program | Ramped temperature increase | To elute compounds with different boiling points at different times. |

| Detector | Flame Ionization Detector (FID) | Provides good sensitivity for most organic compounds. scirp.org |

| Injection | Headspace or direct injection | Headspace is preferred for residual solvent analysis in solid samples. ijpsonline.com |

Spectroscopic Techniques (e.g., IR, UV-Vis) for Complementary Analysis

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by the molecule, which corresponds to vibrational transitions. The introduction of deuterium atoms results in a predictable shift of certain vibrational bands to lower frequencies due to the increased mass. cdnsciencepub.comcdnsciencepub.com For this compound, the C-D stretching vibrations will appear in a different region of the spectrum (around 2000-2300 cm⁻¹) compared to the C-H stretching vibrations (around 2800-3000 cm⁻¹). cdnsciencepub.com This provides further evidence of successful deuteration.

UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by the molecule, which is related to its electronic structure. technologynetworks.comcontractpharma.com The UV-Vis spectrum is characteristic of the chromophores present in the molecule. While not typically used to confirm deuteration, it serves as a valuable tool for quantitative analysis and for confirming the identity of the main chromophoric system in this compound, which should be identical to that of the non-deuterated compound. iajps.comhunterlab.com The wavelength of maximum absorbance (λmax) can be used for quantification in HPLC analysis. technologynetworks.com

Application of Benzquinamide D3 Hydrochloride As an Internal Standard in Quantitative Analytical Chemistry

Theoretical Framework for Stable Isotope Internal Standards

Stable isotope internal standards are compounds where one or more atoms have been replaced with their heavier, non-radioactive isotopes, such as deuterium (B1214612) (²H or D), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N). acanthusresearch.commusechem.com The fundamental principle behind their use lies in their chemical near-identity to the analyte of interest. acanthusresearch.com This similarity ensures that the SIL internal standard and the analyte exhibit almost identical behavior during sample preparation, chromatography, and mass spectrometric detection. acanthusresearch.comresearchgate.net

The key advantages of using a stable isotope-labeled internal standard like Benzquinamide-d3 hydrochloride include:

Correction for Matrix Effects: Biological samples are complex and can interfere with the ionization of the analyte in the mass spectrometer, leading to ion suppression or enhancement. Since the SIL internal standard is affected by these matrix effects in the same way as the analyte, the ratio of their signals remains constant, allowing for accurate quantification. acanthusresearch.comcerilliant.com

Compensation for Variability: It effectively compensates for variations in sample extraction recovery, injection volume, and instrument response. researchgate.netscioninstruments.com Any loss of analyte during sample processing will be mirrored by a proportional loss of the internal standard, thus preserving the accuracy of the measurement. musechem.com

Improved Precision and Accuracy: The use of SIL internal standards has been widely demonstrated to enhance the precision and accuracy of LC-MS/MS assays compared to using structurally related but non-isotopic internal standards. acanthusresearch.comscispace.com

A suitable SIL internal standard should possess several key characteristics: a stable isotopic label that does not undergo exchange, a sufficient mass difference from the analyte (typically three or more mass units) to prevent spectral overlap, and a high isotopic purity with minimal presence of the unlabeled analyte. acanthusresearch.com

Method Development for Quantitative Analysis of Benzquinamide (B1662705) Utilizing this compound

The development of a robust quantitative method involves the careful optimization of several key stages, from sample preparation to mass spectrometric detection.

The primary goal of sample preparation is to extract the analyte and internal standard from the sample matrix while removing interfering components like proteins and phospholipids. ijpsjournal.com Common techniques include protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE). ijpsjournal.com

For the analysis of benzquinamide in biological matrices such as plasma, a typical procedure might involve protein precipitation with a solvent like acetonitrile (B52724), followed by centrifugation to separate the precipitated proteins. nih.gov The resulting supernatant, containing both benzquinamide and this compound, can then be further purified if necessary. The choice of extraction solvent and pH is critical to ensure efficient and reproducible recovery of both the analyte and the internal standard. nih.govunitedchem.com For instance, different solvent compositions, such as methanol/water or acetonitrile/water mixtures, might be tested to optimize recovery. nih.govunitedchem.com

Table 1: Example of Extraction Solvent Optimization

| Extraction Solvent | Analyte Recovery (%) | Internal Standard Recovery (%) | RSD (%) |

|---|---|---|---|

| Acetonitrile | 85.2 | 84.9 | 3.1 |

| Methanol | 78.5 | 78.1 | 4.5 |

| Acetonitrile/Water (90:10) | 92.1 | 91.8 | 2.5 |

This is a hypothetical data table for illustrative purposes.

Ideally, the analyte and its stable isotope-labeled internal standard should co-elute during chromatographic separation. nih.gov This ensures that they experience the same matrix effects at the same time, which is crucial for accurate correction. cerilliant.com Reversed-phase high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) are commonly employed for the separation of small molecules like benzquinamide. researchgate.netnih.gov

Method development would involve selecting an appropriate column (e.g., C18) and optimizing the mobile phase composition (typically a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol) and gradient to achieve a sharp, symmetrical peak shape and adequate retention time. researchgate.netnih.gov The flow rate and column temperature are also adjusted to fine-tune the separation. nih.gov

Mass spectrometry, particularly tandem mass spectrometry (MS/MS), provides the high selectivity and sensitivity required for quantitative bioanalysis. nih.gov Electrospray ionization (ESI) is a common ionization technique for molecules like benzquinamide. researchgate.net

Optimization of MS parameters involves maximizing the signal for both the analyte and the internal standard. This includes adjusting the capillary voltage, gas temperatures, and nebulizer pressure. nih.gov For MS/MS analysis, specific precursor-to-product ion transitions, known as multiple reaction monitoring (MRM), are selected for both benzquinamide and this compound. researchgate.net The collision energy is optimized for each transition to produce the most abundant and stable fragment ions, thereby maximizing sensitivity and specificity. europa.eu

Table 2: Example of Optimized MRM Transitions and Parameters

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

|---|---|---|---|

| Benzquinamide | 405.2 | [Specific Fragment] | [Optimized Value] |

This is a hypothetical data table for illustrative purposes. The specific fragment ions and collision energies would be determined experimentally.

Selection of Chromatographic Conditions for Co-elution

Validation of Quantitative Analytical Methods Employing this compound

Once the analytical method is developed, it must be validated to ensure it is suitable for its intended purpose. netpharmalab.es Method validation is performed according to guidelines from regulatory bodies like the International Council for Harmonisation (ICH). researchgate.netjetir.org

Accuracy refers to the closeness of the measured concentration to the true concentration. It is typically assessed by analyzing quality control (QC) samples at different concentration levels (low, medium, and high) and calculating the percent recovery. researchgate.netgmpua.com The acceptance criteria for accuracy are often within ±15% of the nominal value (or ±20% for the lower limit of quantification). europa.eu

Precision measures the degree of scatter between a series of measurements of the same sample. It is expressed as the relative standard deviation (RSD) or coefficient of variation (CV). gmpua.comwho.int Precision is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). who.int The acceptance criterion for precision is typically an RSD of ≤15% (or ≤20% at the LLOQ). researchgate.net

Linearity is the ability of the method to produce results that are directly proportional to the concentration of the analyte. jetir.orgeuropa.eu It is determined by analyzing a series of calibration standards over a specified concentration range and performing a linear regression analysis of the peak area ratio (analyte/internal standard) versus concentration. gmpua.com The correlation coefficient (r²) should ideally be ≥0.99. researchgate.net

Table 3: Example of Accuracy and Precision Validation Data

| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | Accuracy (%) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) |

|---|---|---|---|---|---|

| LLOQ | 1 | 1.05 | 105.0 | 8.5 | 10.2 |

| Low | 3 | 2.91 | 97.0 | 6.2 | 7.8 |

| Medium | 50 | 51.2 | 102.4 | 4.1 | 5.5 |

This is a hypothetical data table for illustrative purposes.

Evaluation of Matrix Effects and Recovery in Research Matrices

The validation of any bioanalytical method heavily relies on the thorough evaluation of matrix effects and extraction recovery. A stable isotope-labeled internal standard like this compound is instrumental in this assessment. Matrix effects refer to the alteration of ionization efficiency for an analyte due to co-eluting compounds from the sample matrix, such as plasma, urine, or tissue homogenates. This can lead to ion suppression or enhancement, causing inaccurate quantification.

The assessment process typically involves comparing the response of the analyte in a post-extraction spiked sample (analyte added to the extracted blank matrix) with its response in a neat solution at the same concentration. The internal standard, this compound, is added to all samples to normalize the analyte's response. The goal is for the internal standard to experience the same matrix effects as the non-labeled analyte, thus providing a consistent analyte-to-internal standard response ratio.

Recovery evaluation determines the efficiency of the extraction process. It is calculated by comparing the analyte's peak area in a pre-extraction spiked sample (where the analyte and internal standard are added before the extraction process) to that of a post-extraction spiked sample. High and consistent recovery is desirable, but the use of a co-eluting, stable isotope-labeled internal standard like this compound can compensate for lower or more variable recovery, as it is expected to be extracted with similar efficiency to the analyte.

While specific data for this compound is not publicly available, a typical evaluation in preclinical matrices such as rat or dog plasma would involve the following:

Table 1: Illustrative Matrix Effect and Recovery Data Evaluation

| Parameter | Low QC (ng/mL) | Medium QC (ng/mL) | High QC (ng/mL) | Acceptance Criteria |

| Matrix Factor (Analyte) | 0.95 | 0.98 | 0.96 | CV ≤ 15% |

| Matrix Factor (IS) | 0.94 | 0.97 | 0.95 | CV ≤ 15% |

| IS-Normalized Matrix Factor | 1.01 | 1.01 | 1.01 | 0.85 - 1.15 |

| Recovery % (Analyte) | 85.2 | 86.1 | 84.9 | Consistent CV ≤ 15% |

| Recovery % (IS) | 85.5 | 86.3 | 85.1 | Consistent CV ≤ 15% |

| Recovery Ratio (Analyte/IS) | 0.996 | 0.998 | 0.998 | Close to 1 |

| This table is for illustrative purposes only and does not represent actual experimental data for this compound. |

Considerations for Isotope Effects and Scrambling in Method Robustness

When using deuterated internal standards, two potential phenomena must be considered for method robustness: isotope effects and scrambling (H/D back-exchange).

Isotope Effects: The kinetic isotope effect (KIE) can occur when the substitution of a hydrogen atom with a deuterium atom influences the rate of a chemical reaction, including chromatographic separation or mass spectrometric fragmentation. Because deuterium forms a slightly stronger chemical bond with carbon than protium (B1232500) (¹H), this can sometimes lead to a slight difference in retention time between the analyte and its deuterated internal standard on a chromatographic column. While often negligible, this separation can expose the analyte and internal standard to different matrix components as they elute, potentially subjecting them to dissimilar matrix effects and compromising the accuracy of the analysis. Therefore, during method development, it is crucial to confirm the co-elution of Benzquinamide and this compound to ensure they experience the same analytical environment.

Scrambling (H/D Exchange): Scrambling refers to the exchange of deuterium atoms on the internal standard with protons from the solvent or matrix. This can occur if the deuterium labels are placed on chemically labile positions, such as on heteroatoms (O-D, N-D) or on carbons adjacent to carbonyl groups. Such an exchange would lead to a decrease in the signal of the intended internal standard and an increase in the signal of partially labeled or unlabeled analyte, compromising the integrity of the quantitative data. For this compound, the deuterium atoms are placed on a methoxy (B1213986) group, which is generally considered a stable position and not prone to back-exchange under typical bioanalytical conditions. However, stability must always be experimentally verified during method validation by incubating the internal standard in a blank matrix under various conditions (e.g., different pH values, temperatures) and monitoring for any loss of the isotopic label.

Utility in Pre-clinical and Research Bioanalysis (Excluding Human Clinical Data)

The primary utility of this compound is in preclinical and research bioanalysis, where it supports pharmacokinetic (PK) and toxicokinetic (TK) studies in animal models. In these studies, researchers analyze biological samples (e.g., plasma, tissue) from species like rats, mice, or dogs following administration of Benzquinamide.

The use of a stable isotope-labeled internal standard is the gold standard in this context. It ensures high-quality data by correcting for variability at multiple stages of the analytical process:

Sample Extraction: Compensates for any loss of analyte during sample clean-up procedures like protein precipitation, liquid-liquid extraction, or solid-phase extraction.

Instrumental Analysis: Corrects for fluctuations in instrument response and injection volume.

Matrix Effects: Mitigates the impact of ion suppression or enhancement from complex biological matrices.

By adding a known concentration of this compound to every sample, calibrator, and quality control standard, the ratio of the peak area of the analyte (Benzquinamide) to the peak area of the internal standard is used for quantification. This ratio-based calculation significantly improves the precision and accuracy of the results, which is essential for the reliable characterization of a drug's absorption, distribution, metabolism, and excretion (ADME) profile in preclinical species.

Pre Clinical Pharmacological and Biochemical Investigations of Benzquinamide and Deuterated Analogues

Molecular Mechanism of Action of Benzquinamide (B1662705)

In Vitro Receptor Binding Assays and Selectivity Profiling

In vitro receptor binding assays have been instrumental in elucidating the molecular targets of benzquinamide, revealing a more complex pharmacological profile than initially presumed. Contrary to earlier beliefs that its antiemetic effects were mediated through histamine (B1213489) H1 or muscarinic acetylcholine (B1216132) receptors, recent studies have demonstrated a lack of significant activity at these sites. pnas.orgnih.gov Experimental testing showed no substantial modulation of H1 or M1-5 muscarinic receptors by benzquinamide. pnas.org

Instead, benzquinamide exhibits a notable affinity for specific adrenergic and dopamine (B1211576) receptors. Chemoinformatic analysis, such as the Similarity Ensemble Approach (SEA), predicted a strong association with the α2A adrenergic receptor, a finding that was subsequently confirmed through experimental validation. pnas.orgnih.gov Benzquinamide binds to α2A, α2B, and α2C adrenergic receptor subtypes. pnas.orgmedchemexpress.comcaymanchem.com Additionally, further investigation prompted by the similarity between α2-adrenergic and dopamine D2 receptors led to the discovery that benzquinamide also binds to dopamine D2, D3, and D4 receptors. pnas.orgnih.govcaymanchem.com

Interactive Table: Benzquinamide Receptor Binding Affinities (Ki)

| Receptor Subtype | Ki (nM) | Receptor Family |

| α2A-adrenergic | 1365 | Adrenergic |

| α2B-adrenergic | 691 | Adrenergic |

| α2C-adrenergic | 545 | Adrenergic |

| Dopamine D2 | 3964 | Dopamine |

| Dopamine D3 | 3592 | Dopamine |

| Dopamine D4 | 574 | Dopamine |

Ligand-Receptor Interaction Dynamics in Cell-Free Systems

The study of ligand-receptor interactions in cell-free systems provides a controlled environment to understand the direct binding events between a drug and its target, devoid of cellular complexity. For G protein-coupled receptors (GPCRs) like the adrenergic and dopamine receptors that benzquinamide targets, cell-free expression systems allow for the synthesis and insertion of these membrane proteins into defined membrane mimetics like nanodiscs. nih.gov This approach is advantageous as it avoids the use of detergents that can alter the receptor's natural conformation and function. nih.gov

The dynamics of these interactions, including the rates of association and dissociation, are crucial for understanding the drug's mechanism of action. nih.gov The binding of a ligand to its receptor is not a static event but involves complex conformational changes in both the ligand and the receptor. nih.gov Techniques such as fluorescence flow cytometry and spectrofluorometry can be employed to perform real-time analysis of these binding kinetics. nih.gov While specific studies detailing the ligand-receptor interaction dynamics of benzquinamide in cell-free systems are not extensively available in the provided search results, the general principles of GPCR-ligand interactions apply. The binding of an agonist or antagonist to a receptor like the β-adrenergic receptor can stabilize different conformational states of the receptor, which in turn dictates the downstream signaling cascade. nih.govnih.gov For instance, the interaction of a ligand with key residues within the binding pocket of adrenergic receptors can determine its selectivity and functional outcome. nih.gov

Modulation of Signaling Pathways in Model Systems (Non-Human Cellular or Tissue Models)

Benzquinamide's interaction with adrenergic and dopamine receptors initiates a cascade of intracellular signaling events. As these are G protein-coupled receptors (GPCRs), their activation or inhibition by benzquinamide directly influences the activity of associated G proteins and downstream effector enzymes and second messengers. drugbank.commedchemexpress.com Adrenergic receptors, for instance, are known to couple to different G proteins; β-adrenergic receptors typically couple to Gs to stimulate adenylyl cyclase and increase intracellular cAMP, while α2-adrenergic receptors often couple to Gi to inhibit adenylyl cyclase. drugbank.commedchemexpress.com

In non-human cellular models, benzquinamide has been shown to modulate signaling pathways associated with its receptor targets. For example, its antagonist activity at dopamine D2 receptors is presumed to be central to its antiemetic effect. caymanchem.com In multidrug-resistant (MDR) cell lines, benzquinamide has been observed to interfere with P-glycoprotein (P-gp) mediated drug efflux. nih.gov This action increases the intracellular accumulation of other drugs, such as the fluorescent probe Rhodamine-123 and chemotherapeutic agents like daunorubicin, thereby potentiating their cytotoxicity. nih.gov This suggests that benzquinamide can modulate signaling pathways related to drug transport and cell survival. nih.gov Furthermore, in dog models, benzquinamide has been shown to inhibit conditioned avoidance and apomorphine-induced emesis, actions consistent with dopamine receptor antagonism. caymanchem.com It also induces cardiovascular effects such as tachycardia and transient changes in blood pressure, which are likely mediated by its interaction with adrenergic receptors. caymanchem.com

Pre-clinical Metabolic Fate Elucidation Using Benzquinamide-d3 Hydrochloride as a Tracer

The use of deuterated analogues like this compound serves as a powerful tool in metabolic studies. The deuterium (B1214612) label acts as a tracer, allowing for the differentiation of the drug and its metabolites from endogenous compounds, which is particularly useful in mass spectrometry-based analysis. nih.gov

In Vitro Metabolism Studies in Subcellular Fractions (e.g., Liver Microsomes, S9) or Cell Lines

In vitro metabolism studies using subcellular fractions such as liver microsomes and S9 fractions are standard procedures to investigate the metabolic stability and pathways of a new chemical entity. srce.hrnih.gov These preparations contain a variety of drug-metabolizing enzymes. bioivt.com Liver microsomes are particularly rich in cytochrome P450 (CYP) enzymes, which are major players in phase I metabolism. srce.hrpharmaron.com The S9 fraction contains both microsomal and cytosolic enzymes, allowing for the study of both phase I and phase II metabolic reactions. servingpharma.com

In a typical in vitro metabolism assay, the test compound, such as this compound, is incubated with the subcellular fraction in the presence of necessary cofactors (e.g., NADPH for CYP enzymes). srce.hrpharmaron.com The rate of disappearance of the parent compound is monitored over time to determine its metabolic stability, often expressed as half-life (t1/2) and intrinsic clearance (CLint). srce.hreurofinsdiscovery.com While specific data on the in vitro metabolism of this compound in liver microsomes or S9 fractions were not detailed in the search results, these systems would be the primary choice for such investigations. srce.hrnih.govpharmaron.com

Interactive Table: Common In Vitro Metabolism Systems

| In Vitro System | Primary Enzymes | Metabolic Phase Studied |

| Liver Microsomes | Cytochrome P450s (CYPs), UGTs | Phase I, Phase II |

| S9 Fraction | CYPs, UGTs, Sulfotransferases, etc. | Phase I, Phase II |

| Hepatocytes | Broad range of metabolic enzymes | Phase I, Phase II |

| Recombinant Enzymes | Specific individual enzymes (e.g., a single CYP isozyme) | Reaction Phenotyping |

Identification and Characterization of Putative Metabolites (Non-Human Origin)

Following incubation in in vitro systems or administration to preclinical animal models, the identification and characterization of metabolites are crucial for understanding the drug's disposition. nih.goveuropa.eu The use of a stable isotope-labeled compound like this compound greatly facilitates this process. nih.gov Analytical techniques such as liquid chromatography-mass spectrometry (LC-MS) are employed to separate and identify the metabolites based on their mass-to-charge ratio and fragmentation patterns. servingpharma.com

Early studies on benzquinamide metabolism in dogs identified various urinary metabolites. nih.gov These investigations involved chromatographic separation and characterization, revealing that the drug undergoes significant biotransformation. nih.gov The use of this compound in modern metabolic studies would allow for more precise tracking and identification of all metabolites formed in preclinical species. nih.gov This is essential for determining if there are any unique or disproportionately formed metabolites in humans compared to the animal species used for toxicology testing. nih.goveuropa.eu

Kinetic Isotope Effects in Metabolic Transformations

The substitution of hydrogen with its heavier, stable isotope deuterium can significantly alter the pharmacokinetic profile of a drug. This is primarily due to the kinetic isotope effect (KIE), a phenomenon where the increased mass of deuterium leads to a stronger carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond. The cleavage of this bond is often the rate-limiting step in metabolic reactions, particularly those mediated by the cytochrome P450 (CYP) enzyme system. Consequently, deuteration at a site of metabolic attack can slow down the rate of metabolism, potentially leading to increased drug exposure and a longer half-life.

While specific studies on the metabolic transformations of this compound are not available in the public domain, a theoretical analysis based on the structure of Benzquinamide and the known mechanisms of drug metabolism can provide insights into the potential effects of deuteration. Benzquinamide possesses several sites susceptible to oxidative metabolism by CYP enzymes. These reactions typically include hydroxylation, N-dealkylation, and O-demethylation.

The molecular structure of Benzquinamide features N-diethyl and O-acetyl groups, as well as aromatic rings, all of which represent potential sites for metabolic activity. The introduction of three deuterium atoms in the N-diethylaminoethyl group of this compound would likely influence its metabolic fate. If N-de-ethylation is a significant metabolic pathway for Benzquinamide, the cleavage of the C-D bond in the deuterated analogue would be energetically less favorable than the cleavage of the C-H bond in the non-deuterated compound. This would result in a decreased rate of formation of the N-de-ethylated metabolite.

Table 1: Potential Metabolic Pathways of Benzquinamide and the Theoretical Impact of Deuteration

| Potential Metabolic Pathway | Likely Enzymatic System | Potential Site of Action on Benzquinamide | Theoretical Effect of Deuteration (Benzquinamide-d3) |

| N-de-ethylation | Cytochrome P450 | N-diethylaminoethyl group | Decreased rate of metabolism due to the kinetic isotope effect on C-D bond cleavage. |

| Aromatic Hydroxylation | Cytochrome P450 | Benzoquinolizine ring system | Unaffected if deuteration is not on the aromatic ring. |

| O-deacetylation | Esterases | Acetoxy group | Unaffected by deuteration at the N-diethylaminoethyl group. |

Investigation of Efflux Transporter Interactions (e.g., P-glycoprotein)

Efflux transporters, such as P-glycoprotein (P-gp), are membrane proteins that play a crucial role in drug disposition and resistance by actively pumping a wide range of substrates out of cells. Inhibition of these transporters can lead to increased intracellular drug concentrations and can be a strategy to overcome multidrug resistance in cancer cells or to enhance the bioavailability of certain drugs.

Research has demonstrated that Benzquinamide is an inhibitor of P-glycoprotein. nih.gov Studies have shown that Benzquinamide can interfere with P-gp-mediated drug efflux, thereby increasing the accumulation of chemotherapeutic agents in multidrug-resistant (MDR) cells. nih.gov This inhibitory action potentiates the cytotoxicity of these anticancer agents in both human and hamster MDR cell lines. nih.gov

The mechanism of P-gp inhibition by Benzquinamide involves direct interaction with the transporter. Evidence for this includes the finding that Benzquinamide inhibits the binding of the photoaffinity label [125I]iodoaryl azidoprazosin to P-gp in MDR cells. nih.gov Furthermore, Benzquinamide has been shown to increase the intracellular accumulation of known P-gp substrates, such as [3H]daunorubicin. nih.gov

Table 2: Summary of Benzquinamide's Interaction with P-glycoprotein

| Experimental Observation | Cell Lines | Effect of Benzquinamide | Reference |

| Rhodamine-123 efflux | Multidrug Resistant (MDR) cells | Inhibition of efflux, leading to increased intracellular fluorescence. | nih.gov |

| Cytotoxicity of chemotherapeutic agents | Human and hamster MDR cell lines | Increased cytotoxicity of agents like doxorubicin (B1662922) and vincristine. | nih.gov |

| [3H]daunorubicin accumulation | MDR cells | Increased intracellular accumulation. | nih.gov |

| [125I]iodoaryl azidoprazosin binding | MDR cells | Inhibition of binding to P-glycoprotein. | nih.gov |

While the interaction of Benzquinamide with P-glycoprotein is established, its interaction with other efflux transporters, such as the Multidrug Resistance-Associated Proteins (MRPs) or the Breast Cancer Resistance Protein (BCRP), has not been as extensively studied. Given that substrates and inhibitors of these transporters often overlap, it is plausible that Benzquinamide could also modulate the function of other ABC transporters. However, specific experimental data to support this hypothesis for Benzquinamide is currently lacking in the scientific literature.

Computational and Theoretical Studies on Benzquinamide and Benzquinamide D3 Hydrochloride

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking and molecular dynamics (MD) simulations are fundamental computational techniques used to predict and analyze the interaction between a ligand (the drug molecule) and its protein target at an atomic level. acs.orgnih.gov For Benzquinamide-d3 Hydrochloride, these studies would focus on its interactions with its identified biological targets, primarily the α2-adrenergic receptors and dopamine (B1211576) D2-like receptors. pnas.orgmedchemexpress.com

Molecular Docking: This method predicts the preferred orientation and binding affinity of a ligand when it binds to a receptor's active site. nih.gov A docking study for this compound would involve computationally placing the molecule into the three-dimensional crystal structures of the α2A, α2B, α2C, and dopamine D2, D3, and D4 receptors. The output would be a series of binding poses ranked by a scoring function, which estimates the binding free energy. medicine.dp.ua The results would highlight key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions between the drug and specific amino acid residues in the receptor's binding pocket.

Molecular Dynamics (MD) Simulations: Following docking, MD simulations can provide a more dynamic and realistic view of the ligand-receptor complex. mdpi.com These simulations model the movement of every atom in the system over time (from nanoseconds to microseconds), offering insights into the stability of the predicted binding pose and the conformational changes the protein may undergo upon ligand binding. plos.orgupf.edu For the Benzquinamide-d3-receptor complex, MD simulations could confirm the stability of the docked conformation, identify key residues for sustained interaction, and explore the dynamics of the complex within a simulated physiological environment, such as a lipid bilayer for these G protein-coupled receptors (GPCRs). plos.orgnih.gov

Table 1: Hypothetical Molecular Docking Results for Benzquinamide (B1662705)

| Target Receptor | Predicted Binding Energy (kcal/mol) | Key Interacting Amino Acid Residues | Type of Interaction |

|---|---|---|---|

| α2A-Adrenergic Receptor | -9.8 | Asp113, Val117, Phe391 | Hydrogen Bond, Hydrophobic |

| Dopamine D2 Receptor | -9.2 | Asp114, Ser193, Phe389 | Ionic, Hydrogen Bond |

| Dopamine D3 Receptor | -9.5 | Asp110, Ser192, His349 | Ionic, Hydrogen Bond, π-π Stacking |

| Dopamine D4 Receptor | -10.1 | Asp115, Cys186, Phe386 | Ionic, Hydrophobic |

Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling

Quantitative Structure-Activity Relationship (QSAR): QSAR is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. ajrconline.org A QSAR model for Benzquinamide and its analogs would correlate physicochemical descriptors (e.g., lipophilicity, electronic properties, steric parameters) with their measured binding affinities for a specific target, such as the D2 receptor. fda.govkarger.com By developing a predictive mathematical model, QSAR can be used to estimate the activity of newly designed, unsynthesized analogs, thereby guiding the optimization of the lead compound. ajrconline.org For antiemetic drugs, QSAR studies can help identify the key structural features that contribute to their efficacy. researchgate.net

Pharmacophore Modeling: A pharmacophore represents the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers, ionizable groups) that a molecule must possess to bind to a specific receptor. pharmacophorejournal.comresearchgate.net Based on the structures of known active ligands, a pharmacophore model can be generated for a target like the dopamine D2 receptor. nih.govresearchgate.netnih.gov Such a model for D2 antagonists typically includes features like an aromatic ring, a positive ionizable group, and a hydrogen bond acceptor. pharmacophorejournal.comresearchgate.net This model serves as a 3D query to screen large compound libraries for novel molecules that fit the pharmacophore and are therefore likely to be active at that target. It can also be used to rationalize the observed activity of Benzquinamide and guide modifications to enhance its binding affinity or selectivity.

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemistry calculations, such as those based on Density Functional Theory (DFT), are used to investigate the electronic properties of a molecule from first principles. mdpi.comresearchgate.net These methods solve approximations of the Schrödinger equation to determine a molecule's electronic structure, which governs its geometry, stability, and reactivity. nih.gov

For this compound, quantum chemical calculations can provide:

Optimized Molecular Geometry: Predicting the most stable 3D conformation of the molecule, including bond lengths and angles. researchgate.net

Electronic Properties: Calculating the distribution of electron density, dipole moment, and the energies of frontier molecular orbitals (HOMO and LUMO). researchgate.netiucr.org The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability.

Reactivity Analysis: Identifying the most likely sites for electrophilic or nucleophilic attack, which can offer clues about metabolic pathways and receptor-binding interactions. For instance, the analysis of the benzamide (B126) functional group could reveal details about its hydrogen bonding capabilities and rotational energy barriers. mdpi.comnih.gov

These calculations provide a fundamental understanding of the molecule's intrinsic properties, which underpins its interactions with biological systems.

In Silico Prediction of Isotopic Effects on Molecular Properties and Interactions

The "-d3" designation in this compound indicates that three hydrogen atoms have been replaced by their heavier isotope, deuterium (B1214612). This substitution is often made at a site of metabolic attack to slow down the rate of drug metabolism, a phenomenon known as the Deuterium Kinetic Isotope Effect (DKIE). informaticsjournals.co.ininformaticsjournals.co.in

The C-D bond is stronger and vibrates at a lower frequency than a C-H bond. dovepress.com If the cleavage of this bond is the rate-limiting step in a metabolic reaction (e.g., oxidation by Cytochrome P450 enzymes), substituting hydrogen with deuterium will slow the reaction rate. dovepress.com In Benzquinamide, the N,N-diethyl groups are likely sites for oxidative metabolism (N-deethylation). Placing deuterium on one of the ethyl groups (to create a -d3 methyl group) would be a logical strategy to enhance metabolic stability.

In silico methods can be used to predict the magnitude of the DKIE:

Transition State Theory: Computational models, often using quantum mechanics, can be built for the metabolic reaction pathway. rsc.org

Frequency Calculations: By calculating the vibrational frequencies of the C-H and C-D bonds in both the ground state and the transition state of the reaction, the difference in zero-point energy can be determined. nih.govrutgers.edu

KIE Prediction: This energy difference is used to calculate the theoretical KIE, predicting how much the metabolism will be slowed by deuteration. escholarship.org

Successful application of this strategy can improve a drug's pharmacokinetic profile by increasing its half-life and bioavailability. informaticsjournals.co.innih.gov

Chemoinformatic Approaches to Target Identification and Mechanism Elucidation

Chemoinformatics employs computational methods to analyze large datasets of chemical information to predict biological activities and identify drug targets. frontiersin.orgrsc.org For Benzquinamide, chemoinformatic approaches have been pivotal in correcting the historical record of its mechanism of action. pnas.orgnih.govresearchgate.net

For years, Benzquinamide's antiemetic effect was presumed to be mediated through histamine (B1213489) H1 or muscarinic acetylcholine (B1216132) receptors, though direct evidence was lacking. pnas.org A landmark study utilized a chemoinformatic tool called the Similarity Ensemble Approach (SEA) to re-evaluate its targets. pnas.orgwordpress.com SEA works by comparing the chemical structures of a drug's known ligands to the ligands of thousands of other molecular targets. A statistically significant similarity suggests a potential interaction.

The SEA analysis for Benzquinamide revealed:

A strong, statistically significant similarity to the ligands of the α₂ₐ adrenergic receptor (E-value = 2.04 × 10⁻¹⁹). pnas.org

No significant similarity to any histamine or muscarinic receptor ligand sets. pnas.org

Subsequent in vitro experiments confirmed these predictions. This chemoinformatic-driven discovery led to a "target-hopping" strategy, where researchers looked for targets related to the α2-adrenergic receptor that are also known to be involved in emesis. pnas.org This led them to test, and confirm, the binding of Benzquinamide to dopamine receptors. pnas.org

Table 2: Experimentally Confirmed Targets of Benzquinamide Identified via Chemoinformatics

| Predicted Target Family | Specific Receptor Subtype | Method of Identification | Measured Binding Affinity (Ki) |

|---|---|---|---|

| α2-Adrenergic Receptor | α2A | SEA Prediction | 1365 nM pnas.org |

| α2B | Experimental Follow-up | 691 nM pnas.org | |

| α2C | Experimental Follow-up | 545 nM pnas.org | |

| Dopamine Receptor | D2 | Target-Hopping & Experiment | 3964 nM pnas.org |

| D3 | Target-Hopping & Experiment | 3592 nM pnas.org | |

| D4 | Target-Hopping & Experiment | 574 nM pnas.org |

This work demonstrates the power of chemoinformatic approaches to de-orphanize drugs with unknown mechanisms and to identify the complex polypharmacology that often underlies a drug's therapeutic effects and side-effect profile. acs.orgkeiserlab.org

Future Directions and Emerging Research Opportunities

Development of Novel Deuterated Benzquinamide (B1662705) Analogues for Specific Research Probes

The synthesis of novel deuterated analogues of benzquinamide and its derivatives is a promising frontier for creating highly specific research probes. mdpi.comnih.gov Deuteration, the substitution of hydrogen with its heavy isotope deuterium (B1214612), can produce compounds with improved pharmacokinetic profiles. nih.gov This "deuterium switch" approach has been successfully applied to other drugs and is now a key strategy in novel drug discovery. nih.gov

By modifying the core benzoquinoline structure, researchers can design new molecules with tailored biological activities, such as anticancer or antimicrobial properties. mdpi.comnih.gov For instance, research into noscapine, another complex molecule, has shown that deuterated derivatives can exhibit potent cytotoxic activity against cancer cells. researchgate.net Creating a library of deuterated benzquinamide analogues could yield probes for studying specific biological processes or for identifying new therapeutic targets, a process sometimes referred to as "de-orphanizing" drugs. pnas.orgresearchgate.net The development of such probes is crucial for exploring the roles of various enzymes and receptors in both health and disease. nih.gov

Table 1: Potential Applications of Novel Deuterated Benzquinamide Analogues

| Research Area | Potential Application of Deuterated Probe | Rationale |

| Oncology | Tracing metabolic pathways in cancer cells. medchemexpress.com | Elucidate drug resistance mechanisms and identify new targets. researchgate.netmedchemexpress.com |

| Neuroscience | Mapping receptor distribution and occupancy. pnas.org | Investigate the role of adrenergic and dopamine (B1211576) receptors in neurological processes. pnas.orgdrugbank.com |

| Microbiology | Investigating antimicrobial mechanisms. nih.gov | Develop more effective agents against resistant bacterial strains. nih.gov |

| Drug Metabolism | Studying enzyme kinetics and metabolic stability. googleapis.com | Enhance the pharmacokinetic properties of new chemical entities. nih.govgoogleapis.com |

Integration of Benzquinamide-d3 Hydrochloride in Advanced Omics Technologies (e.g., Metabolomics, Proteomics)

This compound is ideally suited for use as an internal standard in advanced 'omics' technologies, particularly metabolomics and proteomics, which aim to catalogue the complete set of metabolites and proteins in a biological system. caymanchem.comcardioschool.org In these analyses, which often rely on mass spectrometry (MS), deuterated standards are essential for accurate and precise quantification. nih.govresearchgate.net

The process involves adding a known quantity of the deuterated standard (e.g., Benzquinamide-d3 HCl) to a biological sample before analysis. metabolomexchange.org Because the deuterated standard is chemically identical to the natural (or "light") compound, it behaves similarly during sample extraction, separation, and ionization. nih.gov However, its increased mass allows it to be distinguished by the mass spectrometer, enabling correction for any sample loss or instrumental variability. nih.govresearchgate.net This ensures that the measured levels of the target analyte are reliable.

The integration of proteomics and metabolomics can provide profound insights into disease mechanisms and identify new biomarkers and drug targets. nih.govfrontiersin.org For example, combined 'omics' approaches are being used to understand the complex metabolic and protein alterations in cardiovascular diseases. nih.govrevespcardiol.org The use of robust internal standards like this compound is fundamental to the success of these large-scale, high-throughput studies. metabolomexchange.orgfrontiersin.org

Application in Research of Complex Biological Systems (Excluding Human Clinical Context)

This compound serves as a critical analytical tool in preclinical research involving complex biological systems, such as in vitro cellular models and in vivo animal studies. Its primary role as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) allows for the precise quantification of the parent compound, benzquinamide, in various biological matrices.

In non-human research, understanding the activity of compounds on biological targets is essential. researchgate.net For instance, studies might explore how benzquinamide modulates specific signaling pathways, such as those involving adrenergic or dopamine receptors, in isolated cells or animal models of disease. pnas.orgfrontiersin.org Research has indicated that benzquinamide can inhibit P-glycoprotein, a protein involved in multidrug resistance in cancer cells, thereby potentiating the effects of other anticancer agents in preclinical models. medchemexpress.com The ability to accurately measure benzquinamide concentrations using its deuterated analogue is vital for establishing clear dose-response relationships and understanding its mechanism of action in these complex systems.

Exploration of Unconventional Mechanistic Pathways of Benzquinamide

Recent research has challenged the long-held belief about benzquinamide's primary mechanism of action. While it was traditionally thought to act on histamine (B1213489) H1 and muscarinic acetylcholine (B1216132) receptors, experimental evidence for this is lacking. pnas.orgdrugbank.com A chemoinformatics approach predicted, and in vitro experiments later confirmed, that benzquinamide binds to α2-adrenergic receptors (α2A, α2B, and α2C) and, to a lesser extent, dopamine D2-like receptors (D2, D3, and D4). pnas.org

This discovery opens up new avenues for exploring unconventional mechanistic pathways. The interaction with adrenergic and dopamine receptors may explain some of the compound's observed effects and suggests it could be used as a probe to study these signaling systems. pnas.orgdrugbank.com Furthermore, some studies suggest benzquinamide may have off-target effects, such as inhibiting P-glycoprotein-mediated drug efflux, which is relevant in the context of cancer research. medchemexpress.com

The use of this compound as an internal standard is crucial for these mechanistic studies, as it allows for precise quantification of the parent compound in binding assays and other experimental setups, helping to accurately determine binding affinities (Ki values) and other pharmacological parameters. pnas.orgmedchemexpress.com

Table 2: Confirmed and Investigated Molecular Targets of Benzquinamide

| Target Family | Specific Receptor | Binding Affinity (Ki) | Investigated Effect | Reference |

| Adrenergic Receptors | α2A-adrenergic | 1365 nM | Potential anxiolytic activity | pnas.orgmedchemexpress.com |

| α2B-adrenergic | 691 nM | Potential role in emesis | pnas.orgmedchemexpress.com | |

| α2C-adrenergic | 545 nM | Potential anxiolytic activity | pnas.orgmedchemexpress.com | |

| Dopamine Receptors | D2 | 3964 nM | Role in emesis | pnas.org |

| D3 | 3592 nM | Not specified | pnas.org | |

| D4 | 574 nM | Not specified | pnas.org | |

| Efflux Pumps | P-glycoprotein | Not specified | Inhibition of drug efflux | medchemexpress.com |

Advancements in Analytical Automation and High-Throughput Screening with Deuterated Standards

The demand for faster and more efficient drug discovery and development has led to significant advancements in analytical automation and high-throughput screening (HTS). Deuterated compounds like this compound are integral to these modern workflows, particularly those utilizing triple quadrupole mass spectrometry. icpms.cz

Automated systems can process thousands of samples per day, and the use of reliable internal standards is paramount for maintaining data quality and consistency across large batches. metabolomexchange.org In HTS, for example, researchers might screen a large library of compounds for their ability to interact with a specific biological target. The inclusion of a deuterated standard in the analytical method (e.g., LC-MS/MS) ensures that any potential "hits" can be accurately quantified and validated. icpms.cz

Q & A

Q. What are the key considerations for synthesizing Benzquinamide-d3 Hydrochloride to ensure isotopic purity in preclinical studies?

Methodological Answer: Synthesis of deuterated compounds like this compound requires controlled deuteration at specific positions (e.g., methyl or aromatic groups) using deuterium oxide (D₂O) or deuterated reagents. Isotopic purity (>98%) must be confirmed via mass spectrometry (MS) and nuclear magnetic resonance (NMR) to avoid interference in pharmacokinetic or receptor-binding assays. For example, highlights the use of TRC standards (CAS: 113-69-9) for quality control, which is critical for reproducibility in receptor studies .

Q. How is this compound characterized for structural integrity in analytical workflows?

Methodological Answer: Characterization involves tandem techniques:

- High-performance liquid chromatography (HPLC) to assess chemical purity (>95%).

- LC-MS/MS for molecular weight verification and deuterium incorporation analysis.

- ¹H/²H-NMR to confirm deuteration sites and rule out protium contamination. Reference standards (e.g., TRC B209902 in ) are essential for calibration . emphasizes the use of HPLC (98.34% purity thresholds) for validating deuterated compounds in pharmacological research .

Q. What experimental designs are recommended for studying this compound’s binding affinity to α2-adrenergic receptors?

Methodological Answer: Use radioligand displacement assays with tritiated antagonists (e.g., [³H]RX821002) in transfected cell lines expressing α2A, α2B, or α2C receptor subtypes. Competitive binding curves should be analyzed using nonlinear regression (e.g., GraphPad Prism) to calculate IC₅₀ values. notes that Benzquinamide-d3’s parent compound binds α2-adrenergic receptors, necessitating comparative studies to evaluate deuterium effects on binding kinetics .

Advanced Research Questions

Q. How do deuterium kinetic isotope effects (DKIE) influence the metabolic stability of this compound compared to its non-deuterated analog?

Methodological Answer: DKIE studies require parallel incubation of both compounds in liver microsomes or hepatocytes, followed by LC-MS/MS quantification of parent drug and metabolites. Deuterium substitution at metabolically labile sites (e.g., methyl groups) can reduce CYP450-mediated oxidation, prolonging half-life. ’s protocols for analyzing metabolites (e.g., using Tris-(2-carboxyethyl)phosphine hydrochloride) are applicable for tracking deuterium retention .

Q. What strategies resolve contradictions in receptor subtype selectivity data for this compound across different assay systems?

Methodological Answer: Discrepancies may arise from variations in receptor expression levels (e.g., transfected vs. native cells) or assay conditions (e.g., buffer pH, temperature). Validate findings using:

Q. How can isotopic interference be minimized when quantifying this compound in complex biological matrices?

Methodological Answer: Use stable isotope dilution assays (SIDA) with a ¹³C- or ¹⁵N-labeled internal standard to distinguish the deuterated analyte from endogenous compounds. Optimize MS parameters (e.g., collision energy) to avoid overlapping ion transitions. ’s safety protocols for handling deuterated compounds (e.g., PPE requirements) should be integrated to prevent contamination .

Q. What in vivo models are appropriate for evaluating the antiemetic efficacy of this compound while controlling for deuterium-related pharmacokinetic variability?

Methodological Answer: Employ deuterium-specific PK/PD models in rodents or primates, comparing plasma exposure (AUC, Cmax) and brain penetration between Benzquinamide-d3 and its non-deuterated form. ’s toxicity classifications (e.g., H360 for reproductive toxicity) must inform dosing limits to avoid off-target effects .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.